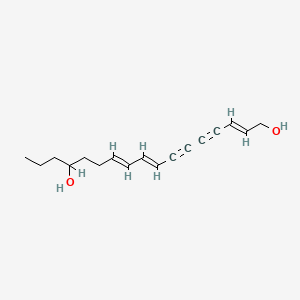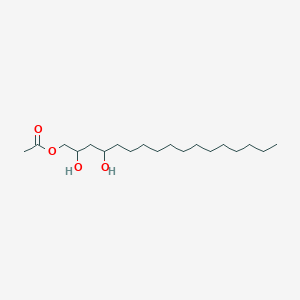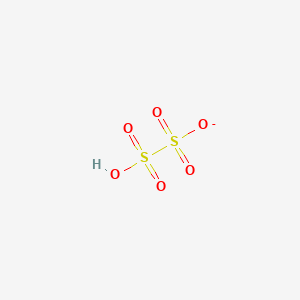
Cobalt ion,6 waters coordinated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaaquacobalt(3+) is a cobalt coordination entity.
Scientific Research Applications
Magnetic Resonance Studies
- Cobaltous ion in aqueous solution retains a coordination number of 6 across a wide temperature range. Studies using oxygen-17 NMR have provided insights into water exchange dynamics in the first hydration sphere and the relaxation time of the unpaired electrons of the cobaltous ion (Chmelnick & Fiat, 1967).
Coordination Numbers in Solutions
- Cobaltous perchlorate in solutions of diamagnetic salts allows distinguishing separate signals from waters in the first coordination sphere and free water, enabling the determination of coordination numbers of ions (Connick & Fiat, 1963).
Structural Versatility in Complexes
- Cobalt(II) complexes exhibit diverse structures, as evidenced by the synthesis of various high-spin cobalt(II) complexes with specific ligands and water molecules, showing different coordination and magnetic behavior (Fabelo et al., 2007).
Biological Applications
- Cobalt complexes show potential in biology and medicine due to their redox and magnetic properties, useful in imaging and therapy (Renfrew et al., 2017).
Coordination Polymers for Detection and Catalysis
- Novel cobalt(II) coordination polymers have been synthesized, exhibiting applications in DNA binding, protein interaction, radical scavenging, and anticancer activity (Raja et al., 2012).
Engineering of Cobalt Coordination Complexes
- Cobalt-phosphonate coordination polymer nanosheets have been engineered for hydrogen evolution reaction, demonstrating the potential in energy conversion and catalyst design (Cai et al., 2018).
Antimicrobial Properties
- Cobalt coordination complexes, particularly in oxidation state 3+, have been explored for their antimicrobial properties, which could be beneficial in developing new therapeutic agents (Chang et al., 2010).
Water Oxidation Catalysis
- Co3O4, comprising different types of cobalt ions, has been investigated for oxygen evolution reaction catalysis in water electrolysis, highlighting the role of cobalt ions in catalytic activity (Wang et al., 2016).
properties
Molecular Formula |
CoH18O6+9 |
|---|---|
Molecular Weight |
173.07 g/mol |
IUPAC Name |
hexaoxidanium;cobalt(3+) |
InChI |
InChI=1S/Co.6H2O/h;6*1H2/q+3;;;;;;/p+6 |
InChI Key |
SZVWFEVRDOMFNX-UHFFFAOYSA-T |
Canonical SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Co+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3R,8R,12E,18E,20E,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1234589.png)





![3-[(1R,2S,3S,5Z,7S,8S,13S,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1234600.png)
![1-[(2r)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1234601.png)
![3-[3-(4-Tert-butylphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1234602.png)

![methyl 4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1234604.png)

